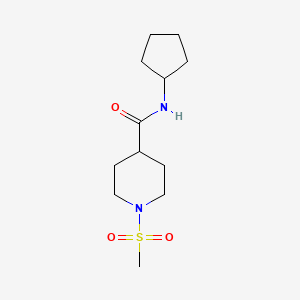![molecular formula C17H18N2O3 B5880357 N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide, commonly known as NAPA, is a synthetic compound that belongs to the family of acetanilide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The exact mechanism of action of NAPA is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a key role in pain and inflammation. NAPA has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
NAPA has been shown to have minimal toxicity and is well-tolerated in animal models. It is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. NAPA is primarily metabolized in the liver and excreted in the urine. It has been shown to have no significant effect on the cardiovascular and respiratory systems.
Advantages and Limitations for Lab Experiments
NAPA has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Additionally, NAPA has a wide range of potential applications, making it a versatile compound for scientific research. However, NAPA has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on NAPA. One potential area of investigation is its potential as an anticancer agent. NAPA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, NAPA has shown potential as a corrosion inhibitor in the oil and gas industry, and further research is needed to optimize its performance in this application. Finally, NAPA may have potential as a material for drug delivery systems, and further studies are needed to investigate its properties in this context.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound with a wide range of potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an analgesic, anti-inflammatory, and antimicrobial agent. NAPA has minimal toxicity and is well-tolerated in animal models. However, it has some limitations, including its low solubility in water. There are several future directions for research on NAPA, including its potential as an anticancer agent, corrosion inhibitor, and material for drug delivery systems.
Synthesis Methods
NAPA can be synthesized by the reaction of 2-aminophenylacetamide with 4-methylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields NAPA as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
NAPA has shown promising results in various scientific research applications. It has been extensively studied for its potential as an analgesic and anti-inflammatory agent. NAPA has also been investigated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NAPA has been explored for its potential as a corrosion inhibitor in the oil and gas industry.
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFIKCTJBKNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)



![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)

